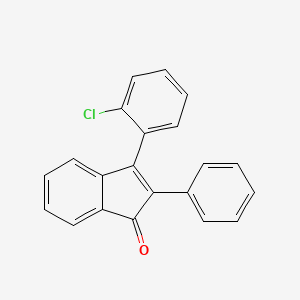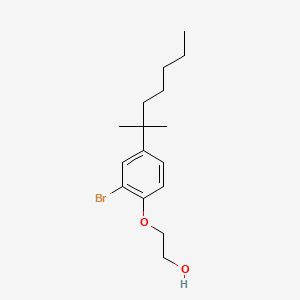
Ethyl methyl 3,3'-(1,4-phenylene)di(prop-2-enoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) is an organic compound that belongs to the class of esters It is characterized by the presence of two ester groups attached to a phenylene ring, which is further connected to prop-2-enoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) typically involves the esterification of 1,4-phenylenedipropanoic acid with ethanol and methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
1,4-Phenylenedipropanoic acid+Ethanol+MethanolH2SO4Ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate)+Water
Industrial Production Methods
In an industrial setting, the production of ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major products are 1,4-phenylenedipropanoic acid derivatives.
Reduction: The major products are 1,4-phenylenedipropanol derivatives.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.
Aplicaciones Científicas De Investigación
Ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) depends on its chemical reactivity and the specific reactions it undergoes. In general, the ester groups can participate in nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The phenylene ring can also undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Comparación Con Compuestos Similares
Ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) can be compared with other similar compounds such as:
Methyl 3,3’-(1,4-phenylene)di(prop-2-enoate): Similar structure but with methyl groups instead of ethyl groups.
Ethyl 3,3’-(1,4-phenylene)di(prop-2-enoate): Similar structure but with ethyl groups instead of methyl groups.
Methyl 3,3’-(1,4-phenylene)di(prop-2-enoate): Similar structure but with both ester groups being methyl esters.
The uniqueness of ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) lies in its mixed ester groups, which can provide different reactivity and properties compared to compounds with only one type of ester group.
Propiedades
| 102801-00-3 | |
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
methyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C15H16O4/c1-3-19-15(17)11-9-13-6-4-12(5-7-13)8-10-14(16)18-2/h4-11H,3H2,1-2H3 |
Clave InChI |
ZODYGJLPEGDXPW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)


![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-](/img/structure/B14336580.png)


![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)

